![molecular formula C20H20N2O4 B14318857 N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide CAS No. 111339-46-9](/img/structure/B14318857.png)
N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide is a complex organic compound characterized by its unique structure, which includes a but-2-yne backbone linked to phenylene groups and acetamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide typically involves the reaction of but-2-yne-1,4-diol with 2,1-phenylene diacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alkane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(But-2-yne-1,4-diylbis(oxy))diethanol: A related compound with similar structural features but different functional groups.
2-Butyne-1,4-diol: Shares the but-2-yne backbone but lacks the phenylene and acetamide groups.
Uniqueness
N,N’-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide is unique due to its combination of a but-2-yne backbone with phenylene and acetamide functionalities. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
111339-46-9 |
|---|---|
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[2-[4-(2-acetamidophenoxy)but-2-ynoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H20N2O4/c1-15(23)21-17-9-3-5-11-19(17)25-13-7-8-14-26-20-12-6-4-10-18(20)22-16(2)24/h3-6,9-12H,13-14H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
JBNFHSCFZPJLPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1OCC#CCOC2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
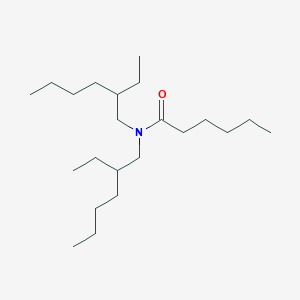
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
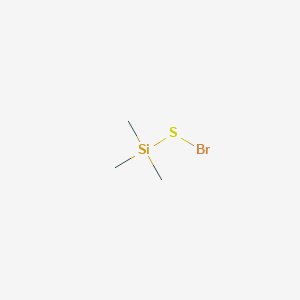
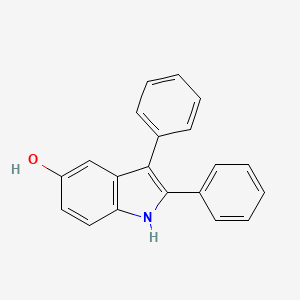
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
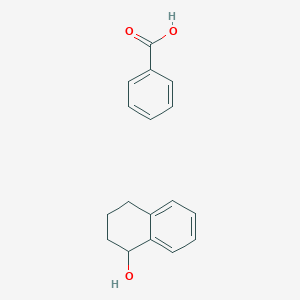
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)

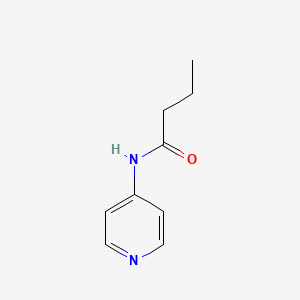
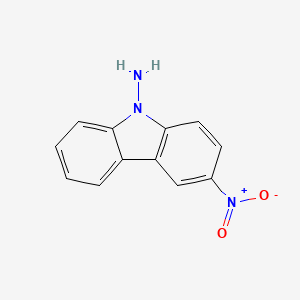
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
